4,4-Difluoro-2,2-dimethylbutanal
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Overview
Description
“4,4-Difluoro-2,2-dimethylbutanal” is a chemical compound with the molecular formula C6H10F2O . It has a molecular weight of 136.14 . The compound is typically in an oil form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C6H10F2O/c1-6(2,4-9)3-5(7)8/h4-5H,3H2,1-2H3 .
Scientific Research Applications
1. Stereochemistry and Mechanism Studies
Research by Astakhova et al. (2017) focused on the oxidative addition of trifluoroacetamide to dienes, including 2,3-dimethylbuta-1,3-diene, leading to various compounds. This study is significant for understanding the stereochemistry and mechanisms of such reactions, which could have implications for the use of 4,4-Difluoro-2,2-dimethylbutanal in similar contexts (Astakhova et al., 2017).
2. Organic Synthesis and Catalyst Development
The work by Moskalik et al. (2014) explored the reaction of trifluoromethanesulfonamide with dienes, leading to the formation of heterocyclic compounds. This research is crucial for understanding how this compound could be used in organic synthesis, particularly in forming bicyclic frameworks (Moskalik et al., 2014).
3. Fluorinated Compound Synthesis
Suzuki et al. (1987) investigated the reaction of sulfenyl or selenenyl chloride with perfluoropropene dimers in the presence of alkali fluoride, leading to fluorinated tertiary thio- and selenoethers. This research demonstrates potential applications of this compound in the synthesis of complex fluorinated compounds (Suzuki et al., 1987).
4. Catalysis and Hydrocarbon Transformation
Research by Machiels (1979) on the hydrogenolysis of 2,3-dimethylbutane over various metal-supported catalysts provides insights into the potential role of this compound in catalytic processes, particularly in the transformation of hydrocarbons (Machiels, 1979).
5. Sweetener Synthesis
Tanielyan and Augustine (2012) explored the synthesis of 3,3-Dimethylbutanol and 3,3-Dimethylbutanal, important intermediates in the synthesis of Neotame, a high-intensity sweetener. This indicates a potential application of this compound in the production of sweeteners (Tanielyan & Augustine, 2012).
properties
IUPAC Name |
4,4-difluoro-2,2-dimethylbutanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c1-6(2,4-9)3-5(7)8/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVGHFBQHZFJPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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